molecular formula C6H2BrClF2O2S B13576849 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride

4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride

Cat. No.: B13576849
M. Wt: 291.50 g/mol
InChI Key: GAWSEOUGRBDNNL-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride is a halogenated aromatic compound with the molecular formula C6H2BrClF2O2S. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl fluoride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of benzene derivatives followed by sulfonylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation and sulfonylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in enzyme inhibition studies, where it can irreversibly inhibit enzyme activity by modifying active site residues.

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-fluorobenzene
  • 4-Bromo-2-chloro-1-fluorobenzene
  • 1-Bromo-4-chloro-3-fluorobenzene

Comparison: Compared to these similar compounds, 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride is unique due to the presence of the sulfonyl fluoride group. This functional group imparts distinct reactivity and makes the compound valuable in specific applications such as enzyme inhibition and protein labeling.

Properties

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.50 g/mol

IUPAC Name

4-bromo-3-chloro-2-fluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H

InChI Key

GAWSEOUGRBDNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)F)F)Cl)Br

Origin of Product

United States

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